molecular formula C11H8BrClN4S B5808829 N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea

N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea

Cat. No. B5808829
M. Wt: 343.63 g/mol
InChI Key: UNXVYMGXCRIBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea, also known as BrCPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BrCPTU belongs to the class of thiourea compounds, which have been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been found to have a number of biochemical and physiological effects. Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea for lab experiments is its potent antitumor activity against a wide range of cancer cell lines. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is its potential toxicity, which may limit its use in certain experiments. Further studies are needed to determine the optimal dosage and duration of treatment for N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea.

Future Directions

There are several future directions for research on N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea. One area of interest is the development of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea-based drug delivery systems, which could improve the efficacy and safety of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea in cancer treatment. Another area of interest is the investigation of the synergistic effects of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea with other anticancer agents, which could lead to the development of more effective combination therapies. Finally, further studies are needed to elucidate the exact mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea involves the reaction of 4-bromo-2-chloroaniline with pyrazinecarbodithioic acid in the presence of a base such as potassium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea. The chemical structure of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been confirmed by various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN4S/c12-7-1-2-9(8(13)5-7)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXVYMGXCRIBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=S)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea

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